molecular formula C9H10F3NO B2847479 N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine CAS No. 1557118-32-7

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine

Cat. No.: B2847479
CAS No.: 1557118-32-7
M. Wt: 205.18
InChI Key: DEMLQIXIOMGTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine is a chemical compound with the CAS Number: 1557118-32-7 . It has a molecular weight of 205.18 . The compound is stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C9H10F3NO . The InChI Code is 1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3 .


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 242.4±50.0 °C and a predicted density of 1.260±0.06 g/cm3 . Its pKa is predicted to be 13.07±0.50 .

Scientific Research Applications

Inhibition of Monoamine Oxidase

N-{1-[3-(trifluoromethyl)phenyl]ethyl}hydroxylamine derivatives have been studied for their potential to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin. The inhibition of MAO can have therapeutic implications in treating depression and other neurological disorders. Alkyloxy with or without additional alkyl or hydroxy substituents in the benzene ring significantly enhances the anti-MAO activity of related compounds (McCoubrey, 1959).

Asymmetric Synthesis

Compounds related to this compound have been utilized in asymmetric synthesis, particularly in the production of N-protected amines and β-amino acids. The addition of organometallic reagents to aldehyde oximes derived from such hydroxylamines, in the presence of boron trifluoride–diethyl ether, results in good to excellent diastereoselectivity, leading to N-protected amines with high enantiomeric purity. This method underscores the utility of hydroxylamines in asymmetric synthesis and the production of chiral building blocks for pharmaceuticals (Hunt et al., 1999).

Metal-free Synthesis of Isoxazoles

A metal-free, regioselective synthesis of highly substituted 2,3-dihydroisoxazoles has been developed using a tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines. This process highlights the versatility of hydroxylamines in facilitating efficient, metal-free synthetic pathways, potentially beneficial for developing novel organic materials and pharmaceuticals (Yu et al., 2010).

Analytical Chemistry Applications

In analytical chemistry, substituted hydroxylamines, including those related to this compound, serve as reagents. They have been applied in the analysis and separation of metal ions, demonstrating the chemical versatility and utility of hydroxylamine derivatives in analytical methodologies (Shendrikar, 1969).

Properties

IUPAC Name

N-[1-[3-(trifluoromethyl)phenyl]ethyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-6,13-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMLQIXIOMGTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.